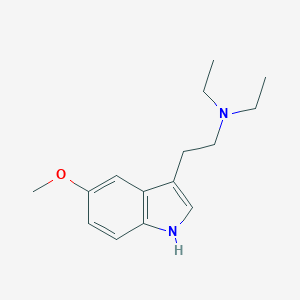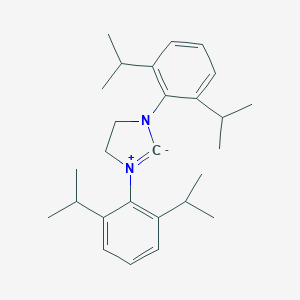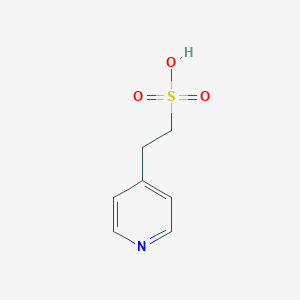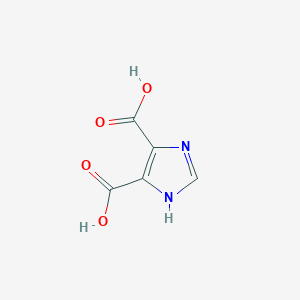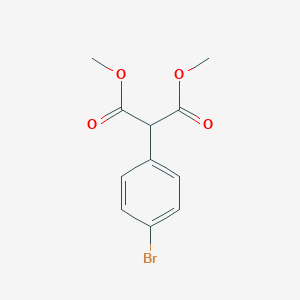
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, also known as EMIC, is an organic compound with the molecular formula C6H7ClO3. It is a colorless solid that is soluble in water, alcohol, and other polar solvents. EMIC is used in the synthesis of various pharmaceuticals, as well as in the production of food additives and fragrances. It is also used in the manufacture of paint and coatings, and as a catalyst in the production of polymers.
Scientific Research Applications
Synthesis of Biomimetic Compounds
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is used in the synthesis of biomimetic compounds. A study demonstrated the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are important for the biomimetic synthesis of α-cyclopiazonic acid, a key compound in natural product synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Immunomodulatory Properties
Research has shown that derivatives of this compound exhibit immunomodulating actions. For instance, substituted phenylamides of 5-Amino-3-methylisoxazole-4-carboxylic Acid, prepared using ethyl chloroformate, have been evaluated for their immunological activities (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Deamination Studies
The compound has been studied for its behavior during deamination processes. The deamination of this compound led to insights into new methods for producing immunomodulatory agents (Ryng & Szostak, 2009).
Formation of Rearrangement Products
Research on the reaction of this compound with other compounds has provided insights into the formation of unexpected products through rearrangement processes, contributing to the understanding of chemical reaction mechanisms (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).
Ring Transformation Studies
A novel base-catalysed ring transformation of this compound into other chemical structures has been studied, contributing to the field of synthetic organic chemistry (Doleschall & Seres, 1988).
Controlled-Release Formulations
This compound is used in the development of controlled-release formulations for fungicides, demonstrating its potential in agricultural applications (Tai, Liu, Shen Yongjia, & Si, 2002).
Synthesis of Chiral Compounds
This compound has been utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, which are important in the development of pharmaceuticals (Cox, Prager, Svensson, & Taylor, 2003).
Safety and Hazards
This compound is classified as dangerous with hazard statements H225-H315-H319-H335 . This means it is highly flammable liquid and vapor (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 The primary targets of this compound are currently not well-documented in the available literature
Mode of Action
Isoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of isoxazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant response, while doses beyond this threshold may lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. This localization can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
properties
IUPAC Name |
ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFATLKCZMRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510054 | |
| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3356-94-3 | |
| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









